molecular formula C11H16N2O3 B1470046 1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1513281-80-5

1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No. B1470046
M. Wt: 224.26 g/mol
InChI Key: QQQYOHZDHVKJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Butylcarbamoyl)methyl-1H-pyrrole-3-carboxylic acid (1-BCMP) is an important organic compound that has been widely studied in the scientific community. It is a derivative of pyrrole, a five-membered heterocyclic aromatic compound, and is used in a variety of applications due to its unique properties. 1-BCMP has been found to have a number of biological and physiological effects, which makes it a potential therapeutic agent for a range of diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates : This study presents the synthesis of methyl 1-tert-butylaziridine-2-carboxylate and its subsequent reactions, which could be relevant to understanding the chemical behavior of similar compounds like 1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid (Porta, Capuzzi, & Bettarini, 1994).

  • Pyrrolopyridine Analogs of Nalidixic Acid : This research discusses the synthesis of pyrrolopyridine analogs from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, which shares a structural similarity with the compound (Toja, Kettenring, Goldstein, & Tarzia, 1986).

  • Recyclization of Methyl 1-Aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates : This study focuses on the reaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with hydrazines, a process that could provide insights into the reactivity of similar compounds (Filimonov, Silaichev, Kodess, Ezhikova, & Maslivets, 2015).

  • Regio-selective Synthesis of Novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic Acid Building Block : This research offers a regio-selective synthesis approach for a similar compound, which may provide valuable insights for synthesizing 1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid (Nguyen, Schiksnis, & Michelotti, 2009).

Potential Applications in Pharmacology

  • Synthesis of Some Novel (E)-Methyl 2,4-Dimethyl-5-(3-oxo-3-Phenylprop-1-en-1-yl)-1H-Pyrrole-3-Carboxylate Derivatives as Antimicrobial Agents : This paper discusses the synthesis and evaluation of novel pyrrole-3-carboxylate derivatives for antimicrobial activities, suggesting potential pharmacological applications for structurally related compounds (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).

  • Spiroheterocyclization of Methyl 1-Aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates : The study presents the interaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with arylamino-inden-1-ones, highlighting potential applications in creating novel pharmaceutical compounds (Silaichev, Filimonov, Slepukhin, & Maslivets, 2012).

properties

IUPAC Name

1-[2-(butylamino)-2-oxoethyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-3-5-12-10(14)8-13-6-4-9(7-13)11(15)16/h4,6-7H,2-3,5,8H2,1H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQYOHZDHVKJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1C=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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